

Selectivity Profile of MRS2179 Against P2Y Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MRS2179 tetrasodium	
Cat. No.:	B1141304	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS2179, a well-characterized antagonist of the P2Y1 receptor. The document details its binding affinity and functional activity across various P2Y receptor subtypes, presents detailed experimental protocols for assessing its pharmacological properties, and illustrates key signaling pathways and experimental workflows.

Introduction to MRS2179 and P2Y Receptors

MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a synthetic nucleotide analogue that has been instrumental in elucidating the physiological roles of the P2Y1 receptor. [1] P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These receptors are involved in a wide array of physiological processes, including platelet aggregation, neurotransmission, and inflammation, making them attractive targets for therapeutic intervention. Understanding the selectivity profile of a compound like MRS2179 is crucial for its use as a specific pharmacological tool and for the development of novel therapeutics with minimal off-target effects.

Selectivity Profile of MRS2179

The selectivity of MRS2179 has been evaluated against a range of P2Y and P2X receptor subtypes. The following tables summarize the available quantitative data on its antagonist



activity.

Table 1: Antagonist Activity of MRS2179 at the P2Y1

Receptor

Receptor	Species	Assay Type	Parameter	Value	Reference
P2Y1	Human	Radioligand Binding	Ki	84 nM	[2]
P2Y1	Human	Functional Assay	КВ	100 nM	[3]

Table 2: Selectivity Profile of MRS2179 against other P2Y and P2X Receptors



Receptor	Parameter	Value	Comments	Reference
P2Y Subtypes				
P2Y2	-	No significant activity	Selective over P2Y2 receptors.	[3]
P2Y4	-	No significant activity	Selective over P2Y4 receptors.	[3]
P2Y6	-	No significant activity	Selective over P2Y6 receptors.	[3]
P2Y11	-	No significant activity	Did not antagonize calcium increase induced by purinergic activation of human P2Y11 receptors.	[4]
P2Y12	-	Not a primary target	While used in studies involving P2Y12, specific inhibitory constants are not widely reported. [2][5]	[2][5]
P2Y13	-	No significant activity up to 100 μΜ	Did not antagonize the stimulatory effect of ADP on the P2Y13 receptor.	
P2Y14	-	No significant activity reported	Specific inhibitory constants are not widely reported.	- -



P2X Subtypes			
P2X1	IC50	1.15 μΜ	[3]
P2X2	-	No significant activity	[3]
P2X3	IC50	12.9 μΜ	[3]
P2X4	-	No significant activity	[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of MRS2179.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of an unlabeled compound (MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

- Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[3]
- Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).[3]
- Unlabeled test compound (MRS2179).[3]
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[3]
- Wash buffer (ice-cold binding buffer).[3]
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
- Scintillation cocktail.
- 96-well filter plates.



- · Vacuum filtration manifold.
- Scintillation counter.

Procedure:

- Thaw the P2Y1 receptor membrane preparation on ice.
- Resuspend the membranes in binding buffer to a final protein concentration of 5-20 μ g/well . [3]
- In a 96-well plate, add the following in order:
 - 100 μL of membrane suspension.
 - 50 μL of binding buffer with or without the unlabeled test compound (MRS2179) at various concentrations.
 - 50 μL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
 [3]
- To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 μM unlabeled MRS2500).[3]
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.[3]
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity bound to the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.



 Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50).

Materials:

- HEK293 or CHO cells stably expressing the human P2Y1 receptor.[3]
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3]
- P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).[3]
- P2Y1 receptor antagonist (MRS2179).[3]
- 96- or 384-well black-walled, clear-bottom assay plates.
- Fluorometric Imaging Plate Reader (FLIPR) instrument.

Procedure:

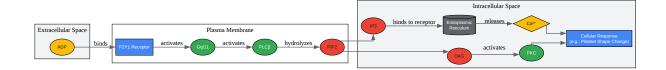
- Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.[3]
- Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.
- Remove the culture medium from the cells and add the dye-loading solution.
- Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.[3]
- Wash the cells with assay buffer to remove excess dye.

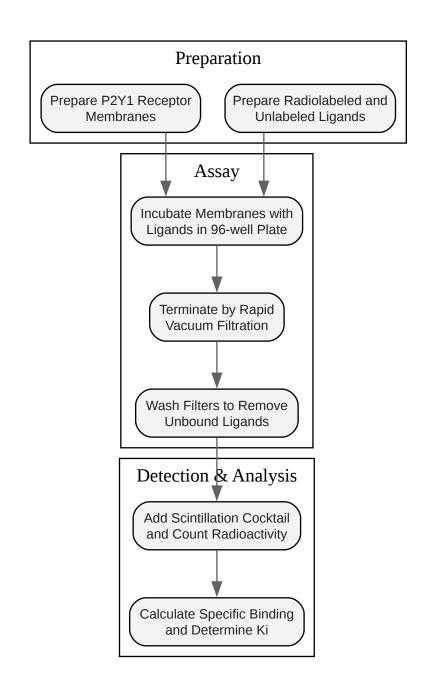


- Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another plate with the P2Y1 agonist.
- Place the cell plate and the compound plates into the FLIPR instrument.
- Establish a baseline fluorescence reading for each well.
- Add the antagonist solution to the cells and incubate for a specified period.
- Add the agonist solution to initiate the calcium response.
- Monitor the change in fluorescence over time. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[3]

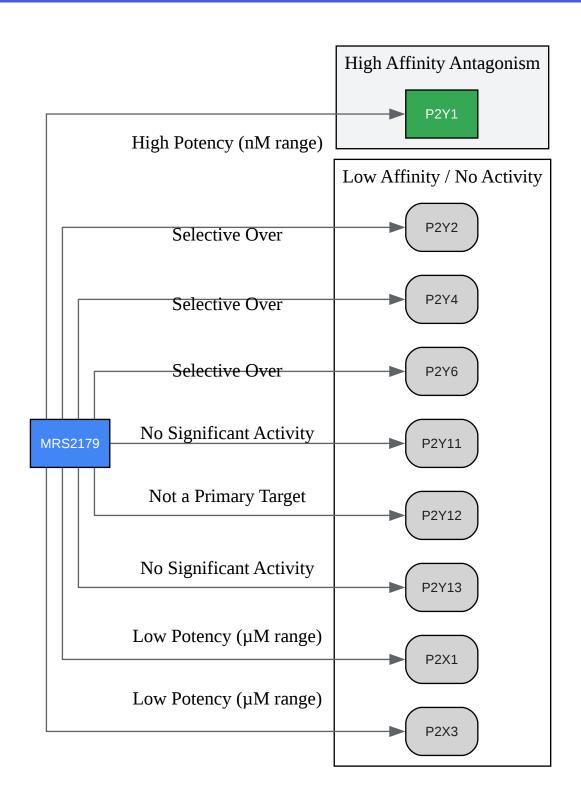
Mandatory Visualizations Signaling Pathways











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MRS2179: a novel inhibitor of platelet function PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Selectivity Profile of MRS2179 Against P2Y Receptors: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141304#selectivity-profile-of-mrs2179-against-other-p2y-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com